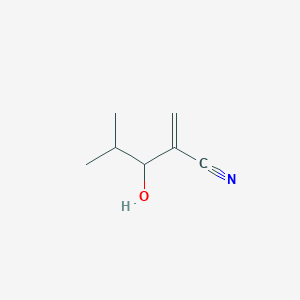
3-Hydroxy-4-methyl-2-methylenepentanenitrile
Cat. No. B8553882
Key on ui cas rn:
56269-65-9
M. Wt: 125.17 g/mol
InChI Key: YYMLUQVUARAJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06891059B2
Procedure details


A 250 mL, three-necked, round-bottom flask with overhead stirring is charged with 0.36 g (1.6 mmol) of 2,6-di-tert-butyl-4-methylphenol, 37 g (0.33 mol) of 1,4-diazabicyclo[2,2,2]octane, 60 mL (0.66 mol) of isobutyraldehyde, 52 mL (0.79 mol) of acrylonitrile, and 7.2 mL (0.4 mol) of water. The reaction mixture is stirred at 50° C. for 24 hours, cooled to 25° C., and quenched into a solution of 33 mL (0.38 mol) of hydrochloric acid and 100 mL of water. The product is extracted with 120 mL of methylene chloride. The aqueous acid layer is extracted again with 25 mL of methylene chloride. The combined methylene chloride layers are concentrated by rotary evaporation to provide 79.9 g (96.7%) of 3-hydroxy-4-methyl-2-methylenepentanenitrile as a yellow oil (which may solidify to a white solid on standing), 96.7% (area under the curve) by HPLC assay, which may be used in the next step without further purification. Carbonic acid 2-cyano-1-isopropyl-allyl ester ethyl ester







Yield
96.7%
Identifiers


|
REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7]N(CC1)CC2.[CH:9](=[O:13])[CH:10]([CH3:12])[CH3:11].[C:14](#N)C=C.Cl>C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C.O>[OH:13][CH:9]([CH:10]([CH3:12])[CH3:11])[C:7](=[CH2:14])[C:8]#[N:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
37 g
|
|
Type
|
reactant
|
|
Smiles
|
N12CCN(CC1)CC2
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)=O
|
|
Name
|
|
|
Quantity
|
52 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
|
Name
|
|
|
Quantity
|
0.36 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
|
Name
|
|
|
Quantity
|
7.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
A 250 mL, three-necked, round-bottom flask with overhead stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred at 50° C. for 24 hours
|
|
Duration
|
24 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product is extracted with 120 mL of methylene chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous acid layer is extracted again with 25 mL of methylene chloride
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined methylene chloride layers are concentrated by rotary evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C(C#N)=C)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 79.9 g | |
| YIELD: PERCENTYIELD | 96.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 193.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
